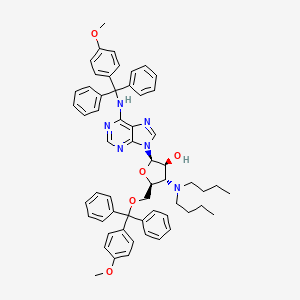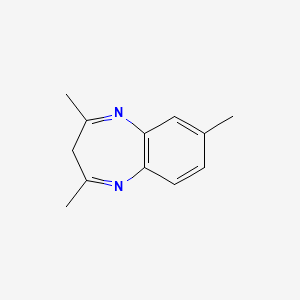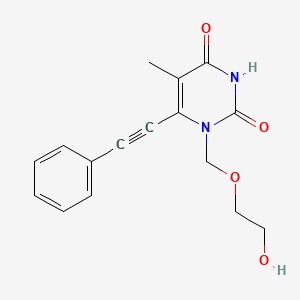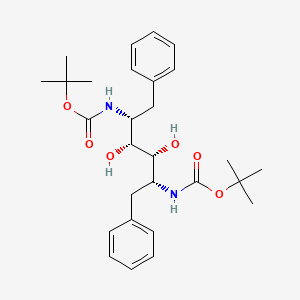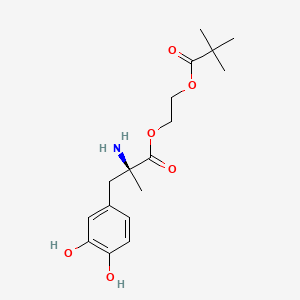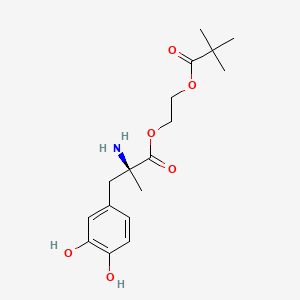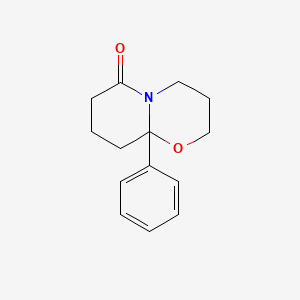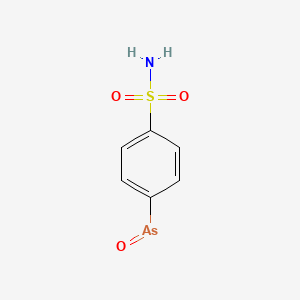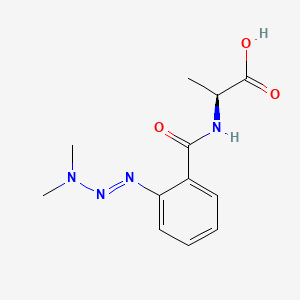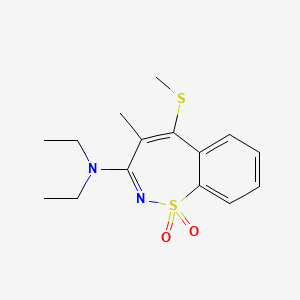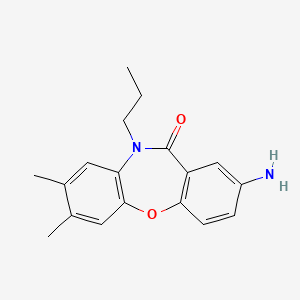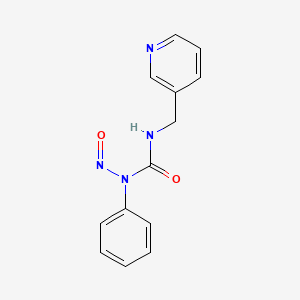
5,5-Bis(((2-thienylmethyl)thio)methyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDTT , is a complex organic compound Its chemical structure comprises an imidazolidinedione core with two thienylmethylthio substituents
Preparation Methods
Synthetic Routes:: BDTT can be synthesized through various routes. One common method involves the reaction of 2,4-thiazolidinedione with thienylmethylthiol in the presence of suitable catalysts. The reaction proceeds via nucleophilic substitution, resulting in the formation of BDTT.
Reaction Conditions::- Reactants: 2,4-thiazolidinedione, thienylmethylthiol
- Catalysts: Acidic or basic conditions
- Solvents: Organic solvents (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification by column chromatography or recrystallization
Industrial Production:: BDTT is not widely produced industrially due to its specialized applications. research efforts continue to optimize its synthesis for scalability.
Chemical Reactions Analysis
BDTT undergoes several types of reactions:
Oxidation: BDTT can be oxidized to form sulfoxides or sulfones, enhancing its electronic properties.
Reduction: Reduction of BDTT yields the corresponding thiol or thioether derivatives.
Substitution: BDTT can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common reagents and conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Substitution: Nucleophiles (e.g., amines, thiols)
Major products:
- Oxidation: BDTT sulfoxide or sulfone derivatives
- Reduction: BDTT thiol or thioether derivatives
- Substitution: Various functionalized BDTT compounds
Scientific Research Applications
BDTT finds applications in:
Organic Electronics: BDTT-based polymers exhibit excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and solar cells.
Photocatalysis: BDTT derivatives can serve as photocatalysts for hydrogen evolution from water under visible light.
Medicinal Chemistry: Research explores BDTT derivatives as potential drug candidates due to their unique structure and reactivity.
Mechanism of Action
BDTT’s mechanism of action varies based on its application:
- In OFETs, it acts as a charge carrier, facilitating electron transport.
- In photocatalysis, BDTT absorbs photons, generating charge carriers that drive hydrogen evolution.
- In medicinal applications, BDTT interacts with biological targets, modulating cellular processes.
Comparison with Similar Compounds
BDTT stands out due to its thienylmethylthio substituents, which enhance its electronic properties. Similar compounds include:
Properties
CAS No. |
142979-91-7 |
|---|---|
Molecular Formula |
C15H16N2O2S4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
5,5-bis(thiophen-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O2S4/c18-13-15(17-14(19)16-13,9-20-7-11-3-1-5-22-11)10-21-8-12-4-2-6-23-12/h1-6H,7-10H2,(H2,16,17,18,19) |
InChI Key |
DAFKXHCLLOCJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


